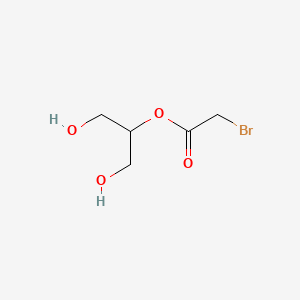

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate is an organic compound with the molecular formula C5H9BrO4 It is a bromoacetate ester derivative, characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-hydroxy-1-(hydroxymethyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted bromoacetate derivatives.

Ester Hydrolysis: Bromoacetic acid and 2-hydroxy-1-(hydroxymethyl)ethanol.

Oxidation: Corresponding aldehydes or ketones.

Scientific Research Applications

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.

Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate involves its reactivity towards nucleophiles and electrophilesThe hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Ethyl bromoacetate: Similar in structure but lacks the hydroxyl and hydroxymethyl groups.

Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl ester group.

2-Bromoethyl acetate: Contains a bromoethyl group instead of a bromoacetate group.

Uniqueness

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. These functional groups allow for a broader range of modifications and applications compared to similar compounds .

Biological Activity

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate, with the chemical formula C5H9BrO4 and CAS number 94159-36-1, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C5H9BrO4

- Molecular Weight : 203.03 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the bromoacetate group suggests potential reactivity with nucleophiles, which could lead to modifications in biological macromolecules like proteins and nucleic acids.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : It could alter signaling pathways by modifying receptor interactions or second messenger systems.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Chromone derivative | MCF-7 (breast cancer) | 15 |

| Chromone derivative | HCT-116 (colon cancer) | 20 |

| Chromone derivative | HepG2 (liver cancer) | 25 |

These findings suggest that while direct studies on this compound may be limited, its analogs demonstrate promising anticancer properties, indicating a potential for further exploration of this compound in cancer therapy .

Antimicrobial Activity

Research indicates that derivatives of bromoacetates can exhibit antimicrobial properties. While specific studies on this compound are sparse, related compounds have shown efficacy against a range of bacteria and fungi. This suggests that the compound may possess similar antimicrobial activities worth investigating .

Case Studies

A notable study examined the effects of various bromoacetate derivatives on cell viability in cancer models. The results indicated a dose-dependent response where higher concentrations led to increased cell death in cancerous cells compared to non-cancerous cells. This highlights the selective toxicity that is often desirable in anticancer agents .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that some bromoacetate compounds can induce cytotoxicity at high doses but may be safe at lower concentrations. Further toxicological studies are necessary to establish safety profiles for this compound specifically .

Properties

CAS No. |

94159-36-1 |

|---|---|

Molecular Formula |

C5H9BrO4 |

Molecular Weight |

213.03 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl 2-bromoacetate |

InChI |

InChI=1S/C5H9BrO4/c6-1-5(9)10-4(2-7)3-8/h4,7-8H,1-3H2 |

InChI Key |

VMINURGQAACCBR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)OC(=O)CBr)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.